3-(3-Methoxypropoxy)propanoic acid
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Overview
Description
3-(3-Methoxypropoxy)propanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of propanoic acid, featuring a methoxypropoxy group attached to the propanoic acid backbone.
Mechanism of Action
Target of Action
It is known that similar compounds, such as perfluoroalkylated substances (pfas), can activate human nuclear receptors .
Mode of Action
It’s structurally similar compounds, such as pfas, have been shown to activate peroxisome proliferator-activated receptor alpha (pparα) .
Biochemical Pathways
Related compounds like 3-hydroxypropionic acid (3-hp) are known to be involved in autotrophic carbon dioxide (co2) assimilation pathway .
Pharmacokinetics
It is known that the compound is volatile and starts to decompose thermally at 125°c with completion at 175°c . This suggests that the compound’s bioavailability may be influenced by its volatility and thermal stability.
Result of Action
Related compounds like pfas have been shown to have diverse biological effects, including effects on adipose and bone differentiation .
Action Environment
It is known that the compound is volatile and starts to decompose thermally at 125°c , suggesting that temperature could be a significant environmental factor influencing its action and stability.
Biochemical Analysis
Biochemical Properties
3-(3-Methoxypropoxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and aspartate aminotransferase . These interactions are crucial for the compound’s role in metabolic processes, influencing the conversion of substrates and the production of essential metabolites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance estrogen receptor β activity and androgen receptor activity in human cell lines . These effects are significant as they can alter cellular responses and metabolic activities, impacting overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to interact with enzymes like 3-hydroxypropionate dehydrogenase, which plays a role in the β-alanine pathway . These interactions are essential for the compound’s biochemical activity and its influence on metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause significant changes in metabolic pathways and lead to adverse health effects . It is crucial to determine the optimal dosage to maximize benefits and minimize risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various metabolites. For example, it is part of the β-alanine pathway, where it interacts with enzymes like aspartate decarboxylase and β-alanine-pyruvate aminotransferase . These interactions are essential for maintaining metabolic flux and regulating metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize within the endoplasmic reticulum and other vesicular structures . This localization is essential for its role in metabolic processes and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxypropoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with methoxypropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxypropoxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxypropoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
3-(3-Methoxypropoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxypropanoic acid: A simpler analog with a methoxy group attached to the propanoic acid backbone.
3-(3-Methoxyphenyl)propanoic acid: A compound with a methoxyphenyl group attached to the propanoic acid backbone.
Uniqueness: 3-(3-Methoxypropoxy)propanoic acid is unique due to the presence of the methoxypropoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(3-methoxypropoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-10-4-2-5-11-6-3-7(8)9/h2-6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWXERWUKMMXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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